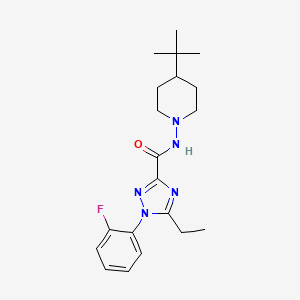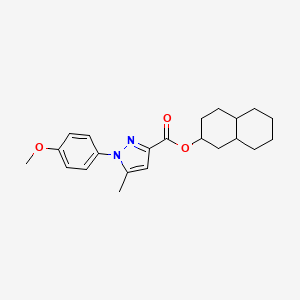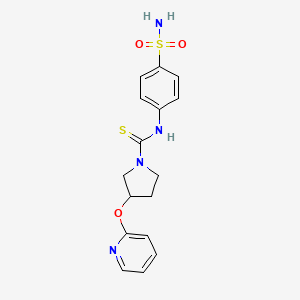![molecular formula C17H14ClN5S B7430281 5-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1H-indazole](/img/structure/B7430281.png)
5-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1H-indazole, also known as CTZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of indazole derivatives and has been found to exhibit a range of biological and pharmacological activities.
Mécanisme D'action
5-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1H-indazole has been found to act as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory prostaglandins. By inhibiting COX-2, this compound can reduce inflammation and pain. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to exhibit anti-fungal activity by inhibiting the growth of Candida albicans.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to exhibit anti-fungal activity and to reduce the growth of Candida albicans. Additionally, this compound has been found to have a low toxicity profile and to be well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
5-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1H-indazole has several advantages for use in lab experiments. It is a potent inhibitor of COX-2 and has been shown to reduce inflammation and pain in animal models of arthritis. This compound has also been found to inhibit the growth of cancer cells and to exhibit anti-fungal activity. Additionally, this compound has a low toxicity profile and is well-tolerated in animal studies. However, this compound also has some limitations for use in lab experiments. It is a relatively new compound and has not been extensively studied in humans. Additionally, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its effects on biological systems.
Orientations Futures
There are several future directions for research on 5-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1H-indazole. One area of research could focus on the development of new derivatives of this compound that exhibit enhanced biological and pharmacological activities. Another area of research could focus on the elucidation of the mechanism of action of this compound and its effects on biological systems. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of inflammatory diseases, cancer, and fungal infections. Overall, this compound has significant potential for use in scientific research and further studies are needed to fully understand its biological and pharmacological activities.
Méthodes De Synthèse
The synthesis of 5-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1H-indazole involves the reaction of 4-chlorobenzyl chloride with 5-(4-methyl-1,2,4-triazol-3-yl)thio-1H-indazole in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain pure this compound. This synthesis method has been reported in several studies and has been found to be efficient and reliable.
Applications De Recherche Scientifique
5-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1H-indazole has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological and pharmacological activities, including anti-inflammatory, anti-cancer, and anti-fungal properties. This compound has been used in several studies to investigate the mechanisms of action of various drugs and to study the effects of different compounds on biological systems.
Propriétés
IUPAC Name |
5-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5S/c1-23-16(21-22-17(23)11-2-4-13(18)5-3-11)10-24-14-6-7-15-12(8-14)9-19-20-15/h2-9H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJMEICLMUJRRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2=CC=C(C=C2)Cl)CSC3=CC4=C(C=C3)NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-[(2-cyclopropyl-6-oxo-1H-pyrimidine-4-carbonyl)amino]-3-methoxypropanoate](/img/structure/B7430216.png)
![N-[2-[(6-fluoropyrimidin-4-yl)amino]propyl]-1-phenylimidazole-4-carboxamide](/img/structure/B7430230.png)
![Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B7430238.png)
![N-(4-acetamidophenyl)-2-[(1S,4S)-5-(3-methoxypropanoyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]acetamide](/img/structure/B7430240.png)

![benzyl N-[3-[(4-carbamoyl-2-fluorophenyl)carbamoyl]cyclobutyl]carbamate](/img/structure/B7430245.png)

![Ethyl 1-[2-[(1-tert-butylpyrazole-3-carbonyl)amino]ethyl]imidazole-4-carboxylate](/img/structure/B7430252.png)
![tert-butyl 1-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B7430265.png)
![1-N-[(4-cyano-3-methoxyphenyl)methyl]-1-N'-(2,6-difluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B7430273.png)

![tert-butyl N-methyl-N-[2-[5-(2-oxo-1,3-dihydrobenzimidazol-4-yl)-1,2,4-oxadiazol-3-yl]propyl]carbamate](/img/structure/B7430288.png)
![Ethyl 4-[(3,4,7-trimethyl-1-benzofuran-2-carbonyl)amino]benzoate](/img/structure/B7430295.png)

